molecular formula C12H12F3NO B1431314 5-[4-(Trifluoromethyl)phenyl]-2-piperidone CAS No. 87922-74-5

5-[4-(Trifluoromethyl)phenyl]-2-piperidone

Cat. No. B1431314
CAS RN: 87922-74-5
M. Wt: 243.22 g/mol
InChI Key: LGEVYJYGEQLUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-[4-(Trifluoromethyl)phenyl]-2-piperidone” is a chemical compound with the molecular formula C12H12F3NO. It has a molecular weight of 243.23 . The compound is characterized by the presence of a fluorine atom and a pyridine in its structure .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “5-[4-(Trifluoromethyl)phenyl]-2-piperidone” consists of a piperidone ring attached to a phenyl ring which has a trifluoromethyl group . The InChI code for this compound is 1S/C12H12F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-2,4-5,9H,3,6-7H2,(H,16,17) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-[4-(Trifluoromethyl)phenyl]-2-piperidone” are largely determined by the presence of a fluorine atom and a pyridine in its structure . The compound is a solid at room temperature .

Safety And Hazards

The safety information available indicates that “5-[4-(Trifluoromethyl)phenyl]-2-piperidone” should be handled with care. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H335, indicating that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-2,4-5,9H,3,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEVYJYGEQLUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Trifluoromethyl)phenyl]-2-piperidone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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